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Compound of Interest

Compound Name: (2-Amino-4-fluorophenyl)methanol

Cat. No.: B175940 Get Quote

Disclaimer: Publicly accessible, comprehensive experimental spectroscopic data for (2-Amino-
4-fluorophenyl)methanol is not readily available. This guide presents a detailed spectroscopic

analysis of the closely related compound, (2-Aminophenyl)methanol (also known as 2-

aminobenzyl alcohol), to serve as a representative technical reference for researchers,

scientists, and professionals in drug development. The methodologies and data interpretation

principles described herein are directly applicable to the analysis of (2-Amino-4-
fluorophenyl)methanol.

Introduction
(2-Aminophenyl)methanol is a valuable bifunctional organic molecule featuring both an amino

group and a primary alcohol attached to a benzene ring. This structure makes it a versatile

building block in the synthesis of a variety of heterocyclic compounds and pharmaceutical

agents. Accurate characterization of this compound is essential for its use in research and

development, and this is primarily achieved through a combination of spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). This document provides a summary of the key spectroscopic data for

(2-aminophenyl)methanol and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for (2-aminophenyl)methanol.
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Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1-7.3 m 2H Ar-H

~6.6-6.8 m 2H Ar-H

~4.6 s 2H -CH₂OH

~4.0 (broad) s 2H -NH₂

~2.5 (broad) s 1H -OH

Note: Solvent used is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to

tetramethylsilane (TMS). The positions of -NH₂ and -OH protons can be variable and may

exchange with deuterium in the presence of D₂O.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~145 Ar-C-NH₂

~128-130 Ar-C

~125 Ar-C-CH₂OH

~116-118 Ar-C

~64 -CH₂OH

Note: Solvent used is typically CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the

solvent peak.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

3050-3000 Medium Aromatic C-H stretching

2950-2850 Medium Aliphatic C-H stretching

1620-1580 Medium
N-H bending and Aromatic

C=C stretching

1490-1450 Medium Aromatic C=C stretching

1050-1000 Strong C-O stretching

Note: Spectrum is typically acquired from a KBr pellet or as a thin film.

Table 4: Mass Spectrometry (MS) Data[1][2]
m/z Relative Intensity (%) Assignment

123 ~80 [M]⁺ (Molecular Ion)

106 100 [M-OH]⁺

77 ~40 [C₆H₅]⁺

Note: Data corresponds to Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:
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Approximately 5-10 mg of the (2-aminophenyl)methanol sample is accurately weighed and

dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean,

dry vial.

A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include the spectral width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with

single lines for each unique carbon atom.

To confirm the presence of exchangeable protons (-OH, -NH₂), a D₂O exchange experiment

can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the

¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or

significantly diminish.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

A small amount of the solid (2-aminophenyl)methanol sample (1-2 mg) is ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction.

Sample Preparation:

A dilute solution of the (2-aminophenyl)methanol sample is prepared in a volatile organic

solvent (e.g., methanol or dichloromethane).

Data Acquisition (Electron Ionization - EI):

The sample is injected into the gas chromatograph, where it is vaporized and separated from

the solvent.

The vaporized sample enters the ion source of the mass spectrometer.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like (2-aminophenyl)methanol.
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Caption: General workflow for the spectroscopic characterization of (2-aminophenyl)methanol.

To cite this document: BenchChem. [Spectroscopic Profile of (2-Aminophenyl)methanol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175940#spectroscopic-data-nmr-ir-ms-of-2-amino-4-
fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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